Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a difluoromethyl group, a hydroxymethyl group, and a benzyl ester. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in organic synthesis and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multistep reactions. One common method includes the condensation of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The benzyl ester can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the benzyl ester could result in various ester derivatives .
Scientific Research Applications
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-a]pyrazines: Other derivatives of this scaffold with different substituents.
Uniqueness
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of both difluoromethyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17F2N3O3 |
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Molecular Weight |
337.32 g/mol |
IUPAC Name |
benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H17F2N3O3/c17-15(18)14-12(9-22)21-7-6-20(8-13(21)19-14)16(23)24-10-11-4-2-1-3-5-11/h1-5,15,22H,6-10H2 |
InChI Key |
LOSSMUWMLJLOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CO)C(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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